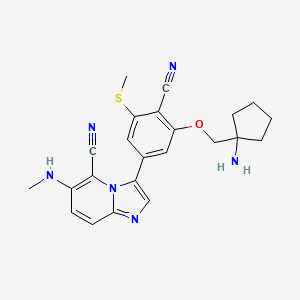
Sik-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sik-IN-1 is a potent inhibitor of salt-inducible kinases, specifically targeting salt-inducible kinase 1, salt-inducible kinase 2, and salt-inducible kinase 3. These kinases are part of the adenosine monophosphate-activated protein kinase family and play crucial roles in various physiological processes, including metabolism, inflammation, and circadian rhythms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sik-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Sik-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and solvents such as dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Sik-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the roles of salt-inducible kinases in various chemical reactions and pathways.
Biology: Investigates the biological functions of salt-inducible kinases in cellular processes such as metabolism, inflammation, and circadian rhythms.
Medicine: Explores the therapeutic potential of this compound in treating diseases related to dysregulated kinase activity, such as cancer, metabolic disorders, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting salt-inducible kinases
Wirkmechanismus
Sik-IN-1 exerts its effects by inhibiting the activity of salt-inducible kinases. These kinases are involved in the phosphorylation of various substrates, including class IIa histone deacetylases and cAMP-regulated transcriptional coactivators. By inhibiting these kinases, this compound modulates the activity of these substrates, leading to changes in gene expression and cellular functions. The inhibition of salt-inducible kinases also affects inflammatory pathways, reducing the production of pro-inflammatory cytokines and increasing the production of immunoregulatory cytokines .
Vergleich Mit ähnlichen Verbindungen
GLPG3312: Another potent inhibitor of salt-inducible kinases with similar selectivity and pharmacokinetic properties.
YKL-05-099: A tool compound that inhibits salt-inducible kinase 3 and has shown efficacy in preclinical models of acute myeloid leukemia.
MRIA9: A dual inhibitor of salt-inducible kinases and p21-activated kinases, used in studies of ovarian cancer .
Uniqueness of Sik-IN-1: this compound is unique due to its high selectivity and potency in inhibiting salt-inducible kinases. It has been extensively studied for its dual mechanism of action, which includes reducing pro-inflammatory cytokines and increasing immunoregulatory cytokine production. This makes this compound a valuable tool in both basic research and therapeutic development .
Eigenschaften
Molekularformel |
C23H24N6OS |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
3-[3-[(1-aminocyclopentyl)methoxy]-4-cyano-5-methylsulfanylphenyl]-6-(methylamino)imidazo[1,2-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C23H24N6OS/c1-27-17-5-6-22-28-13-19(29(22)18(17)12-25)15-9-20(16(11-24)21(10-15)31-2)30-14-23(26)7-3-4-8-23/h5-6,9-10,13,27H,3-4,7-8,14,26H2,1-2H3 |
InChI-Schlüssel |
AWLHPMOLJAWKDL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(N2C(=NC=C2C3=CC(=C(C(=C3)SC)C#N)OCC4(CCCC4)N)C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


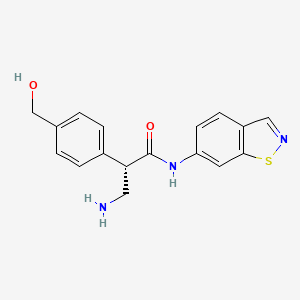
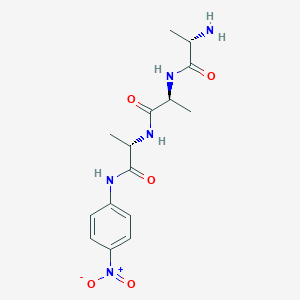

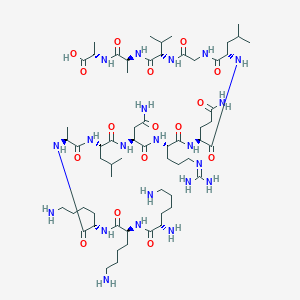

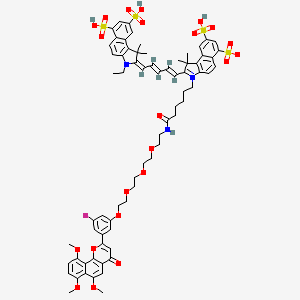
![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)
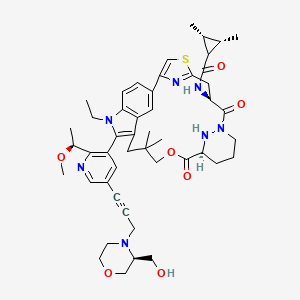
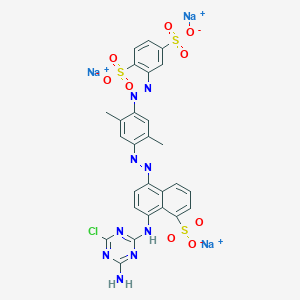
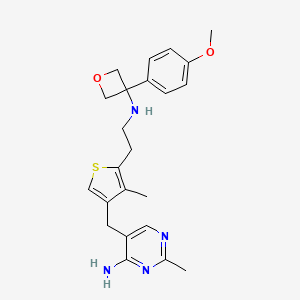
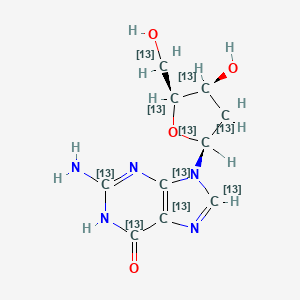

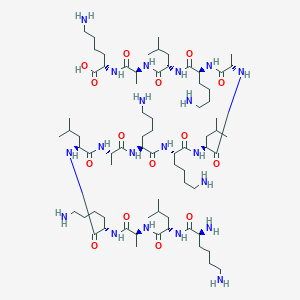
![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
